4-Chloro-1-fluoro-2-methoxybenzene
Overview
Description
4-Chloro-1-fluoro-2-methoxybenzene is a chemical compound with the CAS Number: 1092349-89-7 . It has a molecular weight of 160.58 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-1-fluoro-2-methoxybenzene . The InChI code is 1S/C7H6ClFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
4-Chloro-1-fluoro-2-methoxybenzene is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Application 1: Probing Weak Hydrogen Bonding in Structural Chemistry and Molecular Biology
- Summary of the Application : 4-Chloro-1-fluoro-2-methoxybenzene, a derivative of 1-chloro-4-methoxybenzene, has been used to study the significance, nature, and energetics of weak hydrogen bonding (WHBs) in its crystal structure . WHBs have been the focus of intense research in recent years, particularly in structural chemistry and molecular biology .
- Methods of Application or Experimental Procedures : The geometrical features of these WHBs were analyzed structurally. Computational analysis of several selected dimeric substructures was then performed using dispersion-corrected DFT (wB97X-D/aug-cc-pVTZ), MEP and QTAIM approaches to evaluate their electronic properties and energetics .
- Results or Outcomes : The results showed that cooperative effects and synergies exist among C–H···O/Cl/ π interactions. Moreover, the stabilizing contribution of the weakest but attractive C–H···H–C contacts was also confirmed . Natural bond orbital (NBO) methodology further gave insights into the charge transfer and molecular orbital interactions .
Application 2: Electrophilic Aromatic Substitution
- Summary of the Application : Benzene derivatives, such as 4-Chloro-1-fluoro-2-methoxybenzene, can undergo electrophilic aromatic substitution. This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic compound .
- Methods of Application or Experimental Procedures : The general mechanism involves two steps. First, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This reaction allows for the synthesis of a wide range of benzene derivatives, expanding the possibilities for creating new compounds .
Application 3: Material in Chemical Synthesis
- Summary of the Application : 4-Chloro-1-fluoro-2-methoxybenzene is a chemical reagent used in the synthesis of various other chemicals .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to introduce the 4-chloro-1-fluoro-2-methoxyphenyl group into a larger molecule .
Application 4: Intermediate in Organic Synthesis
- Summary of the Application : 4-Chloro-1-fluoro-2-methoxybenzene is often used as an intermediate in the synthesis of other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis being carried out .
- Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, this compound can be used to introduce the 4-chloro-1-fluoro-2-methoxyphenyl group into a larger molecule .
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOCKBSKQYBWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591122 | |
Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-fluoro-2-methoxybenzene | |
CAS RN |
1092349-89-7 | |
Record name | 4-Chloro-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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